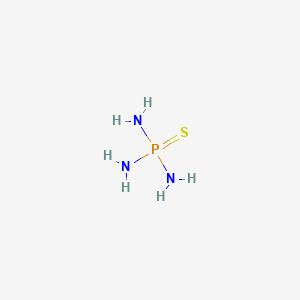
Phosphorothioic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic triamide is a class of compounds that have been widely used in scientific research due to their unique properties. These compounds have a phosphorus atom that is bonded to a sulfur atom, which makes them highly reactive and useful in a variety of applications.
Mécanisme D'action
The mechanism of action of phosphorothioic triamide is not fully understood. However, it is known that the sulfur atom in the compound can form a covalent bond with the phosphorus atom in DNA and RNA. This covalent bond can cause changes in the structure of the nucleic acid, which can affect its function.
Effets Biochimiques Et Physiologiques
Phosphorothioic triamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including topoisomerase II and RNA polymerase. It has also been shown to induce DNA damage and apoptosis in some cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phosphorothioic triamide in lab experiments is its high reactivity, which makes it useful in a variety of applications. However, its reactivity can also be a limitation, as it can react with other compounds in the experimental system and produce unwanted side products. Additionally, its toxicity can be a limitation, as it can be harmful to cells and organisms at high concentrations.
Orientations Futures
There are many future directions for research involving phosphorothioic triamide. One direction is to develop new synthetic methods for producing these compounds with higher yields and purity. Another direction is to study their interactions with other biomolecules, such as proteins and lipids. Additionally, there is potential for using phosphorothioic triamide in drug development, as it has been shown to have anticancer and antiviral activity.
Méthodes De Synthèse
The synthesis of phosphorothioic triamide involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction produces a white solid that is purified through recrystallization. The yield of the synthesis process is typically around 60-70%.
Applications De Recherche Scientifique
Phosphorothioic triamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in biochemical studies. In organic synthesis, it has been used to prepare a variety of compounds, including phosphorothioates, phosphorothiolates, and phosphorothioamidates. It has also been used as a ligand in coordination chemistry to form complexes with transition metals. In biochemical studies, it has been used as a tool to study the interactions between proteins and nucleic acids.
Propriétés
Numéro CAS |
13455-05-5 |
|---|---|
Nom du produit |
Phosphorothioic triamide |
Formule moléculaire |
H6N3PS |
Poids moléculaire |
111.11 g/mol |
InChI |
InChI=1S/H6N3PS/c1-4(2,3)5/h(H6,1,2,3,5) |
Clé InChI |
JLYVRXJEQTZZBE-UHFFFAOYSA-N |
SMILES |
NP(=S)(N)N |
SMILES canonique |
NP(=S)(N)N |
Autres numéros CAS |
13455-05-5 |
Synonymes |
Thiophosphoryl triamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



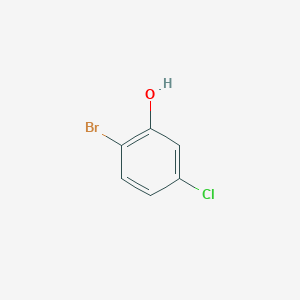
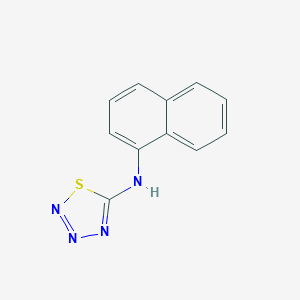
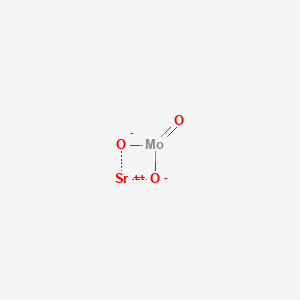
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
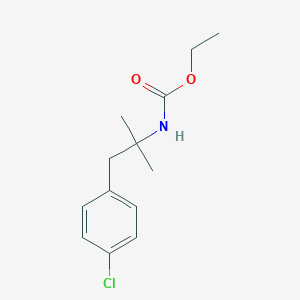
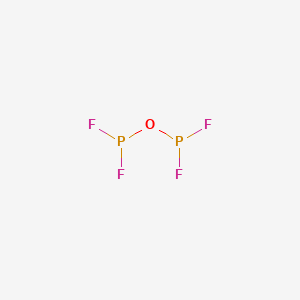
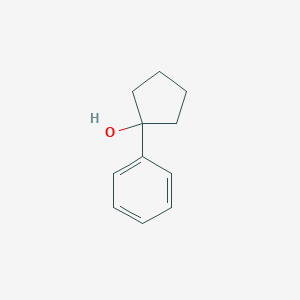
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

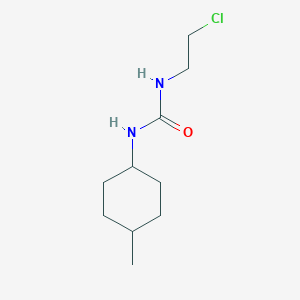
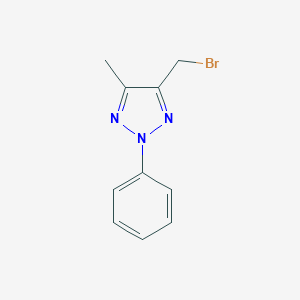
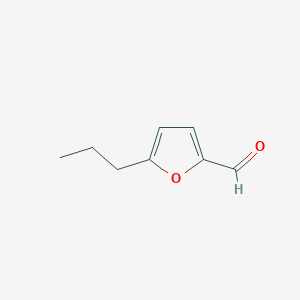
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)